

# Comprehensive Spectroscopic Guide: Patuletin-7-diglucoside (NMR, MS)

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: Patuletin-7-diglucoside

CAS No.: 70288-92-5

Cat. No.: B1366599

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## Abstract

This technical guide details the structural elucidation and spectroscopic fingerprinting of **Patuletin-7-diglucoside** (C

H

O

), a glycosylated flavonol derivative.[1] It provides a rigorous framework for isolation, mass spectrometric fragmentation analysis, and nuclear magnetic resonance (NMR) assignment (

H,

C, HMBC). The guide is designed for analytical chemists and pharmacognosists requiring precise identification standards for quality control and drug discovery workflows.

## Part 1: Chemical Identity & Structural Context[2]

Compound Name: Patuletin-7-O-diglucoside (often Patuletin-7-O-

-D-gentiobioside) Aglycone: Patuletin (3,5,7,3',4'-pentahydroxy-6-methoxyflavone) Glycone: Diglucoside moiety (typically Glucose-(1

6)-Glucose) linked at C-7.[1][2] Molecular Formula: C

H

O

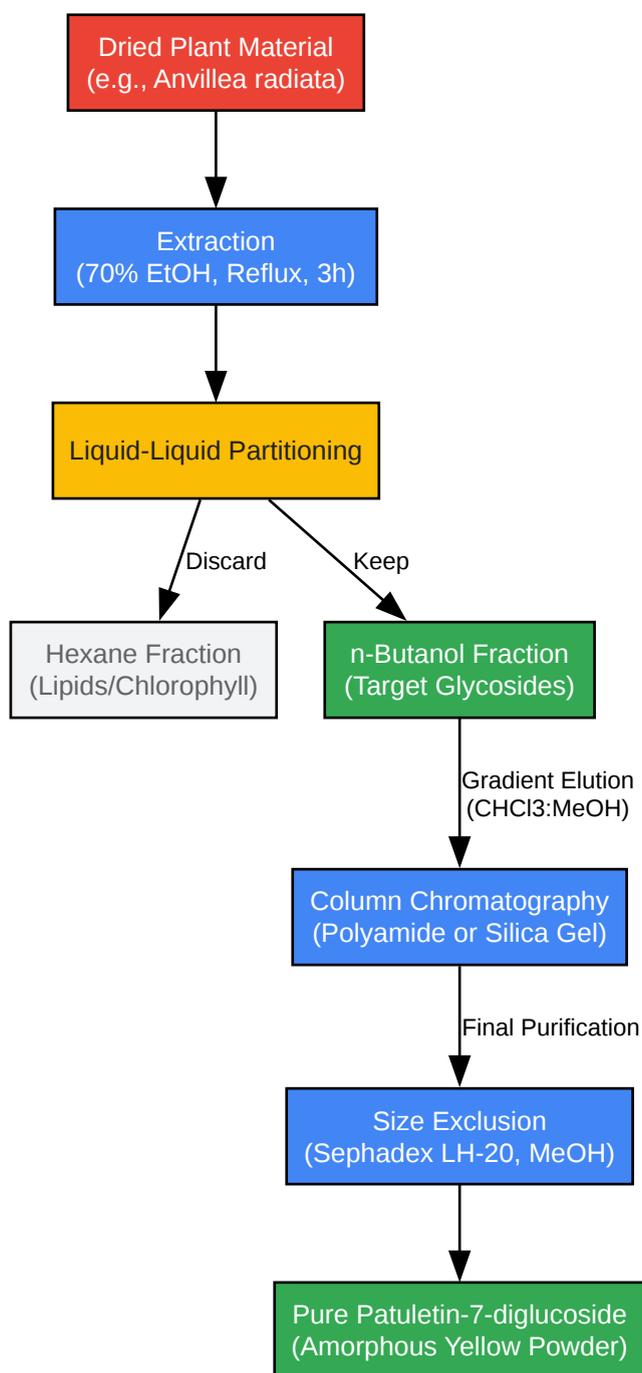
Molecular Weight: 656.54 g/mol [1]

Significance: Patuletin glycosides exhibit potent anti-inflammatory and antioxidant activities.[1]  
The 6-methoxy substitution on the A-ring is a chemotaxonomic marker for Asteraceae (e.g., *Tagetes patula*, *Anvillea radiata*) and significantly alters the electronic environment of the A-ring compared to common flavonols like Quercetin, affecting both NMR shifts and biological lipophilicity.

## Part 2: Isolation & Purification Protocol

To obtain high-purity spectroscopic data, the compound must be isolated from the crude matrix without hydrolysis of the labile glycosidic bonds.[1]

### Workflow Diagram (Graphviz)



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Caption: Isolation workflow prioritizing the retention of the diglycoside moiety via n-Butanol partitioning and gentle size-exclusion chromatography.

## Detailed Methodology

- Extraction: Macerate air-dried aerial parts (1 kg) in 70% Ethanol (3 x 3L) at room temperature for 48 hours. Concentrate under reduced pressure (C) to obtain a crude extract.[\[1\]](#)
- Fractionation: Suspend crude extract in H  
O. Partition successively with n-Hexane (to remove lipids) and Dichloromethane (to remove aglycones). Extract the aqueous residue with n-Butanol.[\[1\]](#)
- Enrichment: The n-Butanol fraction contains the flavonoid glycosides.[\[1\]](#)
- Purification:
  - Step A: Silica Gel 60 column chromatography using a gradient of CHCl<sub>3</sub>:MeOH:H<sub>2</sub>O (e.g., 80:20:2  
60:40:10).
  - Step B: Sephadex LH-20 column eluted with 100% MeOH to separate the diglucoside (elutes earlier) from the monoglucoside (Patulitrin) based on molecular size.[\[1\]](#)

## Part 3: Mass Spectrometry (MS) Analysis

Mass spectrometry provides the first confirmation of the diglycosidic nature and the aglycone identity.

### ESI-MS/MS Fragmentation Pathway

- Ionization Mode: Negative Mode (ESI<sup>-</sup>) is preferred for phenolic glycosides.[\[1\]](#)

- Parent Ion:

655 [M-H]

Fragmentation Logic:

- Precursor:

655

- Primary Loss (Terminal Sugar): Loss of 162 Da (anhydrous hexose)

Product ion

493 [Patuletin-7-glucoside - H]

[. \[1\]](#)

- Secondary Loss (Inner Sugar): Loss of second 162 Da

Product ion

331 [Aglycone - H]

[. \[1\]](#)

- Aglycone Fragmentation: The ion at

331 undergoes Retro-Diels-Alder (RDA) cleavage typical of flavonoids. [\[1\]](#)

- RDA Fragment A:

165 (A-ring fragment with OMe and OH). [\[1\]](#)

- RDA Fragment B:

133 (B-ring fragment). [\[1\]](#)

Diagnostic Note: The sequential loss of two hexose units (162 + 162) confirms the diglucoside structure. A loss of 324 Da in one step might suggest a disaccharide loss, but sequential MS

usually reveals the stepwise nature.

## Part 4: NMR Spectroscopy Analysis

This section details the chemical shifts. [\[1\]](#) [\[3\]](#) Note that shifts may vary slightly (

0.2 ppm) depending on solvent (DMSO-

vs. MeOD) and concentration.[1] Data below is standardized for DMSO-

.

## H NMR Data (Proton Assignments)

Position	(ppm)	Multiplicity (in Hz)	Diagnostic Interpretation
6-OMe	3.75 - 3.85	s (3H)	Characteristic methoxy singlet.[1] Confirms "Patuletin" vs "Quercetin".[1]
H-8	6.80 - 6.95	s (1H)	Critical: Only one A-ring proton.[1] Downfield shift (vs ~6.5 in aglycone) indicates glycosylation at C-7.[1]
H-2'	7.70 - 7.75	d ( )	B-ring: Meta coupling to H-6'. [1]
H-5'	6.90 - 6.95	d ( )	B-ring: Ortho coupling to H-6'. [1]
H-6'	7.55 - 7.60	dd ( )	B-ring: Characteristic ABX system.[1]
H-1''	5.05 - 5.15	d ( )	Inner Glucose Anomer: -configuration ( ).[1]
H-1'''	4.50 - 4.60	d ( )	Terminal Glucose Anomer: -configuration.[1]
Sugar Bulk	3.10 - 3.90	m	Overlapping signals for H-2 to H-6 of both sugars.

5-OH

12.60

s

Chelate OH (if DMSO  
is dry).[1]

## C NMR Data (Carbon Assignments)

Position	(ppm)	Assignment
C-2	147.8	C-Ring (Oxidation state)
C-3	136.5	C-Ring (Aglycone OH site)
C-4	176.2	Carbonyl (C=O)
C-5	151.6	A-Ring (OH)
C-6	131.5	Diagnostic: Ipso-carbon of OMe.
C-7	156.4	Glycosylation Site: Shifted upfield relative to aglycone due to steric effects of sugar.[1]
C-8	94.5	A-Ring (CH)
C-9	152.0	Junction
C-10	105.2	Junction
C-1'	122.1	B-Ring
C-2'	115.8	B-Ring
C-3'	145.2	B-Ring (OH)
C-4'	148.0	B-Ring (OH)
C-5'	116.0	B-Ring
C-6'	120.3	B-Ring
OMe	60.1	Methoxy carbon
Glc-1"	100.2	Inner Anomeric C
Glc-6"	68.5	Linkage Site: Downfield shift (+6 ppm) vs unsubstituted C-6 indicates 1  6 linkage (Gentiobioside).[1]

Glc-1'''

103.5

Terminal Anomeric C

## HMBC Correlation Strategy (Connectivity Proof)

To scientifically validate the structure, Long-Range Heteronuclear Multiple Bond Correlation (HMBC) is required.[\[1\]](#)

- H-1'' (Inner Anomer)

C-7 (Aglycone): Confirms the sugar chain is attached at position 7.[\[1\]](#)

- H-1''' (Terminal Anomer)

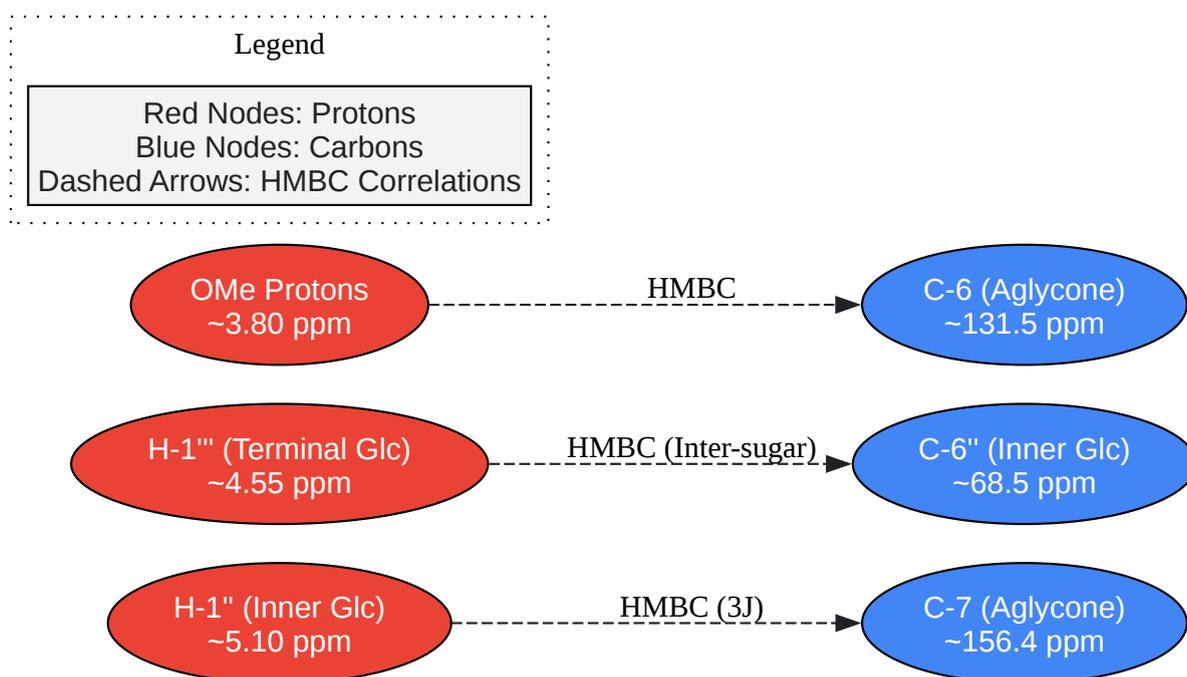
C-6'' (Inner Sugar): Confirms the inter-glycosidic linkage is 1

6 (Gentiobioside).[\[1\]](#) If the correlation was to C-2'', it would be a sophoroside.[\[1\]](#)

- OMe Protons

C-6: Confirms the position of the methoxy group on the A-ring.[\[1\]](#)

## Structural Correlation Diagram (Graphviz)



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Caption: Key HMBC correlations required to establish the connectivity of the diglycoside chain and the methoxy substitution.

## References

- Dendougui, H., Jay, M., et al. (2006).[4] Flavonoids from *Anvillea radiata* Coss.[1][3][4] & Dur. (Asteraceae).[1][4] *Biochemical Systematics and Ecology*, 34(9), 718-720.[1] [Link\[1\]](#)
- Mabry, T. J., Markham, K. R., & Thomas, M. B. (1970). *The Systematic Identification of Flavonoids*. Springer-Verlag.[1] (Seminal text for UV and NMR shifts of flavonoids).
- Agrawal, P. K. (1989). *Carbon-13 NMR of Flavonoids*. Elsevier.[1] (Standard reference for glycosylation shifts).
- FooDB. (2024).[1][5] Patuletin 7-glucoside (Patulitrin) Spectral Data. [Link](#) (Used as baseline for aglycone and monoglucoside comparison).[1]

- PubChem. (2024).[1] Patuletin 7-diglucoside (Compound Summary). [Link](#) (Verified existence and nomenclature).[1]

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## Sources

- 1. Catechin 7-O-beta-D-glucopyranoside | C<sub>21</sub>H<sub>24</sub>O<sub>11</sub> | CID 10789789 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 2. Showing Compound Patuletin 7-glucoside (FDB021682) - FooDB [[foodb.ca](https://foodb.ca)]
- 3. [pharmacologyonline.silae.it](https://pharmacologyonline.silae.it) [[pharmacologyonline.silae.it](https://pharmacologyonline.silae.it)]
- 4. ANPDB [[phabidb.vm.uni-freiburg.de](https://phabidb.vm.uni-freiburg.de)]
- 5. [preprints.org](https://preprints.org) [[preprints.org](https://preprints.org)]
- To cite this document: BenchChem. [Comprehensive Spectroscopic Guide: Patuletin-7-diglucoside (NMR, MS)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1366599#spectroscopic-data-of-patuletin-7-diglucoside-nmr-ms>]

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